2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

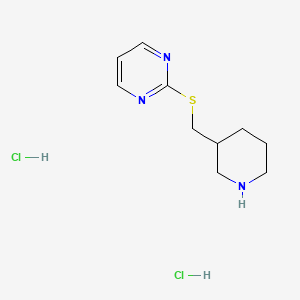

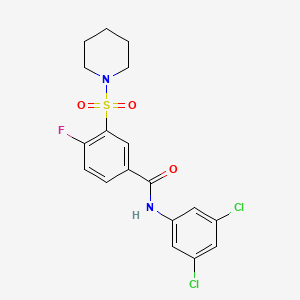

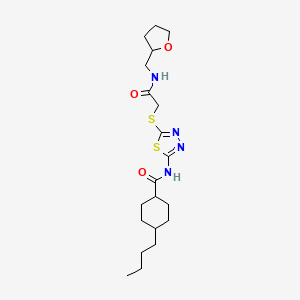

“2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid” is a chemical compound with the molecular formula C6H8ClN3O2 and a molecular weight of 189.60 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,2,4-triazole ring, a carboxylic acid group, and a chlorine atom . The exact structure can be confirmed using techniques such as NMR and MS analysis .Applications De Recherche Scientifique

Synthesis and Antioxidant Properties

Research into related triazole compounds has demonstrated their potential in the development of antioxidants. For example, the synthesis of various triazole derivatives, including those with a butanoic acid moiety, has been explored for their antioxidant activities. These compounds are synthesized through preparative methods and evaluated for their capacity to act as antioxidants in vitro, indicating the broader chemical family's relevance to developing potential therapeutic agents with antioxidant properties (Dovbnya et al., 2022).

Photolabile Protecting Groups for Optical Gating

Another avenue of research involves the use of photolabile protecting groups, like 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, which shares structural similarities with 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid. These compounds have been utilized in demonstrating the optical gating of synthetic ion channels, a process crucial for developing advanced materials and technologies for controlled release, sensing, and information processing. This research illustrates the compound class's potential utility in creating responsive materials and devices (Ali et al., 2012).

Complexation and Selectivity in Organic Synthesis

The cross-coupling reactions of boronic acids with dihalo heterocycles demonstrate the importance of carboxylic acid moieties in directing regioselective synthesis. Such methodologies are crucial for the selective production of nicotinic acids and triazoles, indicating the significance of structural motifs akin to this compound in facilitating complex organic synthesis. This highlights the compound's relevance to molecular engineering and synthesis strategies (Houpis et al., 2010).

Mécanisme D'action

Target of Action

It’s known that 1,2,4-triazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s known that 1,2,4-triazole derivatives can interact with their targets in a variety of ways, leading to different biological activities . This could suggest that 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoic acid might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can affect a broad range of biochemical pathways , suggesting that this compound might have a similar effect.

Pharmacokinetics

The compound’s molecular weight (18960) and topological polar surface area (68) suggest that it might have good bioavailability .

Result of Action

It’s known that 1,2,4-triazole derivatives can suppress human cell lines in a dose-dependent manner , suggesting that this compound might have a similar effect.

Propriétés

IUPAC Name |

2-(5-chloro-1,2,4-triazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c1-2-4(5(11)12)10-6(7)8-3-9-10/h3-4H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLSNINBWBKJAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=NC=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2865407.png)

![N-[2-Hydroxy-1-(2-methylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2865412.png)

![3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B2865413.png)

![9-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2865416.png)

![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2865418.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea](/img/structure/B2865421.png)